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Compound of Interest

Compound Name: (2-Chloro-3-fluorophenyl)methanol

Cat. No.: B1592068 Get Quote

An In-Depth Technical Guide to (2-Chloro-3-fluorophenyl)methanol: A Key Building Block for

Pharmaceutical Innovation

This guide provides a comprehensive technical overview of (2-Chloro-3-
fluorophenyl)methanol, a halogenated aromatic alcohol of significant interest to researchers,

scientists, and professionals in drug development. Its unique substitution pattern offers a

valuable scaffold for medicinal chemists to modulate the physicochemical and pharmacokinetic

properties of new chemical entities.

Core Identity and Physicochemical Properties
(2-Chloro-3-fluorophenyl)methanol, with the CAS Number 96516-32-4, is a substituted

benzyl alcohol. The strategic placement of a chlorine atom at the 2-position and a fluorine atom

at the 3-position of the phenyl ring creates a distinct electronic and steric profile, making it a

versatile intermediate in organic synthesis.

Molecular Structure
The structure consists of a hydroxymethyl group (-CH₂OH) attached to a benzene ring that is

substituted with chlorine and fluorine at the C2 and C3 positions, respectively.

Figure 1: Molecular Structure of (2-Chloro-3-fluorophenyl)methanol

Physicochemical Data Summary
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Quantitative data for (2-Chloro-3-fluorophenyl)methanol is summarized below. It should be

noted that while core properties have been calculated and predicted, experimental values for

physical constants like melting and boiling points are not widely reported in publicly available

literature.

Property Value Source

CAS Number 96516-32-4 [1]

Molecular Formula C₇H₆ClFO [2][3]

Molecular Weight 160.57 g/mol [2]

Monoisotopic Mass 160.00912 Da [3]

Predicted XlogP 1.8 [3]

Appearance Solid (predicted) -

Purity
≥95% (as commercially

available)
[2]

Synthesis Protocol: A Field-Proven Methodology
The most direct and reliable synthesis of (2-Chloro-3-fluorophenyl)methanol involves the

reduction of its corresponding benzoic acid derivative. This method is efficient and scalable,

making it suitable for laboratory and potential pilot-plant production. The causality behind this

choice lies in the high chemoselectivity of borane reagents, which readily reduce carboxylic

acids to primary alcohols without affecting the aryl halides.

Experimental Workflow: Reduction of 2-Chloro-3-
fluorobenzoic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.echochemical.com/products-chemical-detail/ADB110559001_96516-32-4_TITAN_5g/
https://www.acints.com/products/2-chloro-3-fluoro-phenyl-methanol-96516-32-4-mfcd11042776
https://pubchemlite.lcsb.uni.lu/e/compound/20242675
https://www.acints.com/products/2-chloro-3-fluoro-phenyl-methanol-96516-32-4-mfcd11042776
https://pubchemlite.lcsb.uni.lu/e/compound/20242675
https://pubchemlite.lcsb.uni.lu/e/compound/20242675
https://www.acints.com/products/2-chloro-3-fluoro-phenyl-methanol-96516-32-4-mfcd11042776
https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 2-Chloro-3-fluorobenzoic Acid in THF

Add Borane-THF Complex (1.0 M) at 0 °C

Stir under Reflux Overnight

Cool Reaction Mixture with Crushed Ice

Quench with 1N HCl (aq)

Extract with Ethyl Acetate

Dry Organic Layer (Na₂SO₄)

Concentrate under Reduced Pressure

Crude (2-Chloro-3-fluorophenyl)methanol

Click to download full resolution via product page

Figure 2: Synthesis Workflow for (2-Chloro-3-fluorophenyl)methanol
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Step-by-Step Protocol
This protocol is adapted from established literature procedures for the reduction of substituted

benzoic acids.[4]

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 2-chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous

tetrahydrofuran (THF).

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of

borane-tetrahydrofuran complex (3.5 eq) dropwise via a syringe or an addition funnel. The

choice of borane-THF is critical as it is a safer and more manageable reagent compared to

diborane gas.

Reaction Progression: After the addition is complete, allow the mixture to warm to room

temperature and then stir overnight under reflux conditions. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully

consumed.

Work-up and Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess

borane by the slow, dropwise addition of 1N aqueous hydrochloric acid (HCl). This step must

be performed with caution in a well-ventilated fume hood as hydrogen gas is evolved.

Extraction: Add ethyl acetate to the mixture to extract the organic product. Separate the

organic layer from the aqueous layer. Wash the organic layer sequentially with saturated

sodium bicarbonate solution and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

(2-chloro-3-fluorophenyl)methanol. Further purification, if necessary, can be achieved by

column chromatography on silica gel.

Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's structure

and purity. While experimental spectra for this specific compound are not widely published, the
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following section details the expected analytical signatures based on its structure and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic

protons (-CH₂OH) should appear as a singlet or a doublet (if coupled to the hydroxyl proton)

around 4.5-4.8 ppm. The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift

being concentration and solvent-dependent. The three aromatic protons will appear in the

range of 7.0-7.5 ppm as complex multiplets due to proton-proton and proton-fluorine

couplings.

¹³C NMR: The carbon NMR will show seven distinct signals. The benzylic carbon (-CH₂OH)

is expected around 60-65 ppm. The six aromatic carbons will appear between 115-145 ppm.

The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F) of

approximately 240-250 Hz, appearing as a doublet. Other aromatic carbons will exhibit

smaller two-, three-, or four-bond C-F couplings.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. A strong, broad absorption

band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration

of the alcohol. C-H stretching vibrations of the aromatic ring and the CH₂ group will appear

around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Characteristic C-Cl and C-F

stretching bands are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ for

C-F and 600-800 cm⁻¹ for C-Cl.

Utility in Drug Discovery and Medicinal Chemistry
The true value of (2-Chloro-3-fluorophenyl)methanol lies in its application as a strategic

building block in drug design. The introduction of halogen atoms onto a phenyl ring is a well-

established strategy to enhance the pharmacological profile of a drug candidate.

Metabolic Stability: The C-F and C-Cl bonds are significantly stronger than C-H bonds.

Introducing these halogens, particularly at positions susceptible to metabolic attack, can

block cytochrome P450-mediated oxidation. This often leads to a longer half-life and

improved oral bioavailability of the parent drug molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Modulation of Physicochemical Properties: Fluorine, being highly electronegative, can lower

the pKa of nearby acidic or basic functional groups, which can alter a molecule's ionization

state at physiological pH and thereby affect its solubility, permeability, and receptor binding

interactions.

Enhanced Binding Affinity: The chloro and fluoro substituents can participate in specific non-

covalent interactions within a protein's binding pocket, such as halogen bonding or dipole-

dipole interactions, which can significantly increase the binding affinity and potency of a drug.

Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a

molecule. This can be strategically employed to improve its ability to cross cell membranes

and the blood-brain barrier, which is crucial for drugs targeting the central nervous system.

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific

Safety Data Sheet (SDS) for (2-Chloro-3-fluorophenyl)methanol is not widely available, a

risk assessment must be conducted based on analogous substituted benzyl alcohols.

Hazard Classification (Anticipated):

Harmful if swallowed (Acute toxicity, Oral).[5]

Causes skin irritation.[5]

Causes serious eye irritation.[5]

May cause respiratory irritation.[5]

Handling Precautions:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side

shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Keep away from incompatible materials such as strong oxidizing agents.

This guide is intended for use by trained professionals and should be supplemented with a

thorough institutional safety review before any experimental work is undertaken.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1592068#2-chloro-3-fluorophenyl-methanol-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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